1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one
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Overview
Description
1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides or the construction of the nucleoside structure from simpler precursors
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and interactions with enzymes.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that also incorporates a fluorine atom at the 5-position of the pyrimidine ring.
1beta-D-Arabinofuranosylcytosine: Another nucleoside analog used in cancer treatment.
Uniqueness
1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one is unique in its specific structure, which combines the ribofuranosyl group with a fluorinated pyrimidine ring. This unique structure may confer specific biological activities and therapeutic potential.
Properties
CAS No. |
64967-16-4 |
---|---|
Molecular Formula |
C9H11FN2O5 |
Molecular Weight |
246.19 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C9H11FN2O5/c10-4-1-11-9(16)12(2-4)8-7(15)6(14)5(3-13)17-8/h1-2,5-8,13-15H,3H2 |
InChI Key |
BISROEGZKWHITE-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Isomeric SMILES |
C1=C(C=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
Canonical SMILES |
C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Synonyms |
1 beta-D-ribofuranosyl-5-fluoropyrimidin-2(1H)-one 5-F-zebularine 5-fluoro-zebularine 5-fluoropyrimidin-2-one beta-ribofuranoside 5-fluoropyrimidin-2-one ribonucleoside 5-fluoropyrimidin-2-one riboside 5-fluorozebularine 5-FPOR |
Origin of Product |
United States |
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